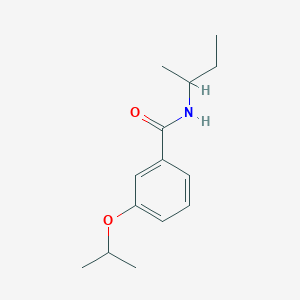
N-(4-bromophenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-butanesulfonamide, also known as N-(4-bromophenyl)butane-1-sulfonamide or BPS, is a sulfonamide compound that has been widely used in scientific research. BPS is a white crystalline powder that is soluble in water and ethanol. It has been used as a substitute for bisphenol A (BPA), a chemical that has been linked to adverse health effects. BPS has been found to have similar properties to BPA, but with lower toxicity levels.
Mécanisme D'action
BPS is believed to act as an endocrine disruptor by binding to estrogen receptors. It has also been found to affect other hormone receptors, such as androgen and thyroid hormone receptors. BPS has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and context.
Biochemical and Physiological Effects
BPS has been found to have a range of biochemical and physiological effects. It has been shown to affect cell proliferation, apoptosis, and differentiation. BPS has also been found to affect gene expression and protein synthesis in various cell types. In addition, BPS has been shown to have effects on the nervous system, cardiovascular system, and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPS in lab experiments is its lower toxicity level compared to BPA. This allows for higher concentrations to be used without causing adverse effects. However, one limitation is that BPS has been found to have similar effects to BPA, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research on BPS. One area of interest is its potential as an endocrine disruptor and its effects on reproductive health and development. BPS has also been studied for its effects on the nervous system and cardiovascular system. Further research is needed to fully understand the mechanisms of action of BPS and its potential effects on human health.
Méthodes De Synthèse
BPS can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromoaniline with butane-1-sulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
BPS has been used in a variety of scientific research applications. It has been studied for its potential as an endocrine disruptor, as well as its effects on reproductive health and development. BPS has also been used as a tool in biochemical and physiological studies.
Propriétés
IUPAC Name |
N-(4-bromophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMNABVIHFWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B5351781.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)
![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)